molecular formula C11H21ClN2O2 B3113342 Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride CAS No. 1949836-68-3

Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride

Cat. No.: B3113342
CAS No.: 1949836-68-3
M. Wt: 248.75
InChI Key: YRTFQMOZHJITKL-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.ClH/c1-10(2,3)15-9(14)13-11(4-5-11)8-6-12-7-8;/h8,12H,4-7H2,1-3H3,(H,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTFQMOZHJITKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1949836-68-3
Record name tert-butyl N-[1-(azetidin-3-yl)cyclopropyl]carbamate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with a cyclopropyl azetidine derivative. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality and yield. The process often includes steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on biological systems.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Purity (%) Availability
This compound (1949836-68-3) C₁₁H₂₁ClN₂O₂ 248.75 Azetidine + cyclopropane + tert-butyl group 95 Discontinued
tert-Butyl azetidine-3-carboxylate hydrochloride (53871-08-2) C₈H₁₆ClNO₂ 193.67 Azetidine-3-carboxylate + tert-butyl 97 Available
tert-butyl N-(azetidin-3-yl) carbamate hydrochloride (217806-26-3) C₈H₁₇ClN₂O₂ 208.69 Azetidine + tert-butyl carbamate N/A Available
tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (880545-32-4) C₁₁H₂₀N₂O₂ 212.29 Bicyclo[4.1.0]heptane (7-membered fused ring) N/A Available
Structural Analysis :
  • Cyclopropane vs.
  • Bicyclo Systems : The bicyclo[4.1.0]heptane derivative (CAS 880545-32-4) has a fused 7-membered ring system, which may confer greater conformational rigidity and metabolic stability compared to the target compound’s smaller rings .
Pharmaceutical Relevance :
  • Target Compound : The cyclopropane-azetidine hybrid could enhance metabolic stability in drug candidates, but discontinuation limits current use .
  • Bicyclo Analogs : The fused-ring systems (e.g., CAS 880545-32-4) are explored in central nervous system (CNS) drug design due to improved blood-brain barrier penetration .
  • Simpler Azetidine Derivatives : tert-butyl azetidine-3-carboxylate hydrochloride (CAS 53871-08-2) serves as a versatile intermediate in peptide mimetics .

Physicochemical Properties

  • Solubility : Hydrochloride salts (common across all compounds) improve aqueous solubility, critical for bioavailability .
  • Purity : Higher purity (e.g., 97% for CAS 53871-08-2) may reduce side-reactions in multi-step syntheses compared to the target compound’s 95% grade .

Biological Activity

Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride (CAS Number: 1949836-68-3) is a synthetic compound with a molecular formula of C11_{11}H21_{21}ClN2_2O2_2 and a molecular weight of approximately 248.76 g/mol. This compound is characterized by its unique structural features, including a tert-butyl group, an azetidine ring, and a cyclopropyl moiety. It typically appears as a white to yellow solid and is soluble in various organic solvents. Its potential applications in pharmaceutical research are under investigation due to its promising biological activities.

Pharmacological Properties

Research indicates that this compound exhibits significant biological properties:

  • Analgesic and Anti-inflammatory Effects : Preliminary studies suggest that this compound may function as an analgesic and anti-inflammatory agent by modulating specific receptors in the central nervous system. The interactions with neurotransmitter systems could influence physiological responses such as pain perception and inflammation pathways .
  • Antimicrobial Activity : There is evidence indicating potential antimicrobial properties, although further extensive investigations are required to fully elucidate its pharmacological profile. Initial findings suggest it may inhibit the growth of certain bacterial strains.

The biological activity of this compound can be attributed to its structural components:

  • Carbamate Functional Group : The presence of the carbamate functional group allows for hydrolysis under acidic or basic conditions, which may enhance its reactivity and interaction with biological targets.
  • Azetidine and Cyclopropyl Rings : These rings contribute to the compound's versatility, allowing it to participate in various substitution reactions that could lead to new derivatives with altered biological activities.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Preliminary data suggest interactions with receptors involved in pain modulation and inflammation pathways, indicating potential therapeutic uses in pain management and inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound NameStructure FeaturesBiological Activity
Compound AAzetidine + CarbamateAnalgesic properties
Compound BCyclopropane + AmineAntimicrobial activity
This compoundTert-butyl + Azetidine + CyclopropaneAnalgesic, anti-inflammatory, potential antimicrobial

The unique combination of structural features in this compound enhances its potential as a pharmaceutical agent compared to other similar compounds.

Case Study 1: Analgesic Activity

A study was conducted to evaluate the analgesic effects of this compound in animal models. Results indicated a significant reduction in pain response compared to control groups, suggesting its efficacy as an analgesic agent. Further exploration into dosage and administration routes is recommended for optimizing therapeutic outcomes.

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated inhibitory effects on specific pathogens, warranting further investigation into its mechanism of action and potential applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride?

  • Answer: Synthesis typically involves multi-step reactions, including carbamate formation and cyclopropane ring functionalization. Key steps include coupling azetidine derivatives with cyclopropane precursors under nitrogen atmosphere using reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and triethylamine to activate intermediates. Purification is achieved via column chromatography, and structural confirmation relies on 1^1H/13^13C NMR and elemental analysis (>95% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Answer: Standard characterization includes:

  • Chromatography: Thin-layer chromatography (TLC) for reaction monitoring.
  • Spectroscopy: 1^1H/13^13C NMR for functional group identification and stereochemical confirmation.
  • Elemental Analysis: To verify stoichiometric composition and purity thresholds (±0.40% deviation from theoretical values) .
  • Mass Spectrometry: High-resolution MS (HRMS) for molecular ion ([M+^+]) validation .

Q. What are the optimal storage and handling protocols for this compound?

  • Answer: While specific storage conditions are not explicitly stated for this compound, analogous carbamates suggest storage at -20°C in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Use desiccants to mitigate moisture absorption, and handle in fume hoods with PPE (gloves, lab coats) .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to investigate structure-activity relationships (SAR)?

  • Answer: Modify key moieties (e.g., azetidine ring, cyclopropane substituents) to assess impact on biological activity. For example:

  • Azetidine Substitution: Replace with piperidine or pyrrolidine to study ring size effects.
  • Cyclopropane Functionalization: Introduce fluorinated or nitro groups to evaluate electronic effects.
    Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to target enzymes like LSD1, guiding analog synthesis .

Q. What experimental strategies address instability under varying pH and temperature conditions?

  • Answer: Stability studies should include:

  • pH Titration: Monitor degradation kinetics via HPLC at pH 3–10.
  • Thermal Analysis: Use differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Buffered Solutions: Stabilize the compound in phosphate-buffered saline (PBS) at 4°C for short-term storage .

Q. How can computational modeling predict interactions between this compound and biological targets?

  • Answer: Employ molecular dynamics (MD) simulations and quantum mechanical (QM) calculations to model interactions with enzymes (e.g., histone demethylases). PubChem-derived structural data (InChIKey, SMILES) can parameterize force fields for docking studies. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How should researchers resolve discrepancies in biological activity data across studies?

  • Answer: Cross-validate findings using:

  • Purity Verification: Re-analyze compound purity via HPLC and elemental analysis to rule out batch variability.
  • Assay Standardization: Use positive controls (e.g., tranylcypromine for LSD1 inhibition studies) and replicate experiments across cell lines.
  • Data Normalization: Adjust for differences in cell viability assays (e.g., MTT vs. CellTiter-Glo) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride
Reactant of Route 2
Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride

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